molecular formula C13H20Cl2N2O B12710694 Propionanilide, 3'-chloro-3-diethylamino-, hydrochloride CAS No. 109507-07-5

Propionanilide, 3'-chloro-3-diethylamino-, hydrochloride

Cat. No.: B12710694
CAS No.: 109507-07-5
M. Wt: 291.21 g/mol
InChI Key: FGNAURJGNCMJNF-UHFFFAOYSA-N
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Description

Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a propionanilide backbone with a chloro and diethylamino substitution, making it a versatile compound in both synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of 3-chloropropionyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the diethylamine attacks the carbonyl carbon of the 3-chloropropionyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is usually purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, altering their activity. The diethylamino group enhances its ability to penetrate biological membranes, making it effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3’-diethylamino-propionanilide
  • 2,2-Dimethyl-3’-trifluoromethyl-propionanilide
  • 2,2-Dimethyl-4’-dimethylamino-propionanilide

Uniqueness

Propionanilide, 3’-chloro-3-diethylamino-, hydrochloride stands out due to its unique combination of chloro and diethylamino groups, which confer distinct chemical and biological properties. This makes it more versatile compared to its analogs, particularly in its ability to undergo a wide range of chemical reactions and its effectiveness in biological applications .

Properties

CAS No.

109507-07-5

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(diethylamino)propanamide;hydrochloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-13(17)15-12-7-5-6-11(14)10-12;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H

InChI Key

FGNAURJGNCMJNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=CC(=CC=C1)Cl.Cl

Origin of Product

United States

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